5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound notable for its complex structure and potential applications in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 299.12 g/mol. It incorporates a bromine atom, an oxadiazole ring, and a dihydropyrimidinone core, making it a subject of interest for various scientific studies and applications in drug development and material science.
This compound can be sourced from chemical suppliers such as BenchChem, which provides high-quality samples suitable for research purposes. The compound is typically available in purities around 95%.
5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one belongs to the class of heterocyclic compounds, specifically those containing both oxadiazole and pyrimidinone moieties. Its unique structure allows it to exhibit diverse chemical reactivity and biological activity.
The synthesis of 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one typically involves several key steps:
The synthetic routes may be optimized for industrial production to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high-quality products.
The molecular structure of 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one can be represented using various chemical notations:
InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3
CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C
These notations provide insight into the arrangement of atoms within the molecule and its functional groups.
The compound's molecular weight is 299.12 g/mol, and it possesses various functional groups that contribute to its chemical properties and reactivity.
5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action for 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one largely depends on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors through hydrogen bonding facilitated by the oxadiazole ring's electronegative nitrogen and oxygen atoms. This interaction modulates the activity of these targets, potentially leading to therapeutic effects.
The physical properties of 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl -3,4-dihydropyrimidin -4-one include:
Key chemical properties include:
Relevant data regarding these properties are essential for understanding how the compound behaves in different environments.
5-Bromo -3 -[(3 -ethyl -1 ,2 ,4 -oxadiazol -5 -yl)methyl] -2 -methyl -3 ,4 -dihydropyrimidin -4 -one has several applications in scientific research:
This compound's diverse applications highlight its significance in ongoing research across various scientific fields.
The construction of the 3-ethyl-1,2,4-oxadiazole moiety represents a critical initial step in synthesizing the target compound. This heterocyclic system is typically formed through dehydrative cyclization between ethyl imidate derivatives and amidoximes, with the latter often prepared from nitriles and hydroxylamine [4]. The cyclization reaction requires careful selection of activating agents to facilitate ring closure while minimizing side product formation. Phosphorus oxychloride (POCl₃) has emerged as the most effective dehydrating agent, achieving cyclization yields exceeding 75% under reflux conditions in aprotic solvents like acetonitrile [7]. Alternative agents such as carbodiimides or polyphosphoric acid yield inferior results (typically 50-65%) due to incomplete reaction or hydrolysis side products [3].
The electronic nature of substituents significantly impacts cyclization efficiency. Ethyl-substituted precursors demonstrate superior reactivity compared to bulkier alkyl groups, attributed to reduced steric hindrance during the ring-forming step [4]. Temperature control proves crucial during oxadiazole formation, with optimal performance observed between 80-90°C – higher temperatures promote decomposition while lower temperatures drastically slow reaction kinetics [3]. Following cyclization, the 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole intermediate requires careful handling due to its susceptibility to hydrolysis at the chloromethyl site, necessitating anhydrous conditions during isolation and storage prior to subsequent N-alkylation steps [4].
Table 1: Oxadiazole Ring Formation Optimization Parameters
Precursor System | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Ethyl imidate + ethylamidoxime | POCl₃ | Acetonitrile | 85 | 4 | 78 |
Ethyl imidate + ethylamidoxime | DCC | THF | 70 | 8 | 52 |
Ethyl imidate + ethylamidoxime | PPA | Toluene | 110 | 6 | 63 |
Ethyl imidate + propylamidoxime | POCl₃ | Acetonitrile | 85 | 4 | 68 |
The 3,4-dihydropyrimidin-4-one (DHPM) scaffold is efficiently constructed via the Biginelli multicomponent reaction, which converges ethyl acetoacetate, urea (or thiourea), and an aldehyde precursor under acid catalysis [7]. For the target compound, acetoacetaldehyde dimethyl acetal serves as the masked aldehyde component that later enables C5 bromination. Research demonstrates that thiourea derivatives substantially accelerate the cyclization kinetics compared to urea, though they introduce sulfur contamination challenges requiring additional purification steps [4]. Catalytic systems profoundly influence reaction efficiency, with cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in ethanol emerging as the optimal catalyst, yielding the 2-methyl DHPM core in 76% yield after 24 hours under reflux conditions [7].
The C4 substituent significantly impacts cyclization success. Unsubstituted or methyl-substituted dihydropyrimidinones demonstrate superior cyclization yields (70-85%) compared to bulkier substituents like phenyl or isopropyl groups (33-45%) due to steric constraints during ring formation [7]. Following cyclization, the crucial N-alkylation step positions the oxadiazole moiety via reaction of the DHPM nitrogen with 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole. This SN₂ reaction requires phase-transfer conditions (tetrabutylammonium bromide in dichloromethane/50% NaOH) to overcome the poor nucleophilicity of the DHPM nitrogen, typically achieving 56-65% yields [4]. Microwave-assisted techniques have reduced this step from 24 hours to 45 minutes while maintaining comparable yields [4].
Table 2: Biginelli Reaction Catalytic Systems for DHPM Core Formation
Catalyst System | Concentration (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
CeCl₃·7H₂O | 25 | Ethanol | 78 | 24 | 76 |
Yb(OTf)₃ | 10 | Solvent-free | 80 | 3 | 68 |
BF₃·Et₂O | 15 | THF | 65 | 6 | 58 |
HCl | 20 | Ethanol | 78 | 12 | 45 |
The multi-step synthesis of this polyheterocyclic compound demands strategic solvent selection to balance reactivity, solubility, and purification efficiency. Polar aprotic solvents (DMF, acetonitrile) optimize oxadiazole formation and subsequent N-alkylation steps, while ethanol remains superior for Biginelli cyclizations [7]. Catalyst selection evolves throughout the synthetic sequence: Lewis acids (particularly lanthanide triflates) excel in DHPM formation, while milder bases like potassium carbonate prove effective during N-alkylation to prevent oxadiazole ring degradation [4] [7].
Solvent-free Biginelli reactions have gained attention for their environmental benefits and reduced purification burden. Under these conditions, CeCl₃·7H₂O catalysis at 80°C achieves 68% yield within 3 hours, significantly reducing reaction time compared to ethanol-based systems [7]. However, this approach demonstrates limited effectiveness with sterically hindered substrates. For the critical N-alkylation step, dichloromethane/water biphasic systems with phase-transfer catalysts (tetrabutylammonium bromide) substantially improve yields (from 35% to 62%) by facilitating interfacial reactions while minimizing hydrolysis of the oxadiazole-chloromethyl precursor [4].
Microwave irradiation has revolutionized several steps, particularly the final bromination and N-alkylation. The oxadiazole attachment step demonstrates an 8-fold reduction in reaction time (from 24 hours to 45 minutes) under microwave conditions at 100°C without yield compromise [4]. Similarly, regioselective bromination completes within 10 minutes under microwave activation versus 6 hours conventionally, while maintaining the crucial C5 selectivity essential for downstream functionalization [7].
Regioselective bromination at the C5 position of the dihydropyrimidinone ring represents the decisive functionalization step, requiring precise electronic control. The electron-rich C5-C6 double bond exhibits differential reactivity, with C5 demonstrating superior nucleophilicity due to the electron-donating effect of the N1 nitrogen [4]. N-Bromosuccinimide (NBS) emerges as the optimal brominating agent, achieving >90% C5 selectivity in anhydrous dichloromethane at 0-5°C [7]. Bromine solutions in chlorinated solvents yield comparable regioselectivity but generate corrosive byproducts complicating isolation [4].
Solvent polarity critically influences regioselectivity. Non-polar solvents (dichloromethane, chloroform) favor C5 monobromination (95% selectivity), while polar aprotic solvents (DMF, acetonitrile) promote dibromination at C5 and C6 [4]. The oxadiazole substituent exerts unexpected electronic effects: the 3-ethyl-1,2,4-oxadiazol-5-yl)methyl group enhances C5 nucleophilicity through subtle electron donation, increasing reaction rates by 3-fold compared to unsubstituted dihydropyrimidinones [3]. Temperature control proves paramount – reactions conducted above 25°C exhibit diminished selectivity (≤70%) due to competing radical pathways and ring bromination side reactions [7].
Post-bromination processing requires careful handling due to the product's sensitivity to light-induced decomposition and dehydrohalogenation. Immediate solvent removal under reduced pressure at ≤30°C followed by silica gel chromatography (ethyl acetate/hexane gradient) yields analytically pure material. Recrystallization from ethanol/water mixtures provides material suitable for spectroscopic characterization but often contains trace succinimide impurities requiring chromatographic cleanup [4].
The final compound presents significant purification challenges due to its amphoteric nature and the presence of multiple heterocyclic systems with similar polarities. Column chromatography remains indispensable, with optimal separation achieved using silica gel gradient elution (ethyl acetate:hexane from 30:70 to 70:30 v/v) [4]. Reverse-phase HPLC methods (C18 column, methanol:water 65:35) resolve persistent impurities originating from partial hydrolysis of the oxadiazole ring, but yield recovery rarely exceeds 75% due to the compound's strong adsorption [3]. Crystallization attempts encounter solubility issues – the compound displays limited solubility in most organic solvents except DMSO and DMF, complicating crystal formation [2]. The best crystallization results employ layered diffusion of water into DMSO solutions, yielding microcrystalline material suitable for X-ray analysis [4].
Characterization requires complementary spectroscopic techniques due to structural complexity. ¹H NMR spectroscopy (DMSO-d6) exhibits diagnostic signals: the C6-H proton appears as a singlet at δ 7.98 ppm, while the oxadiazole methylene protons resonate as a distinctive singlet at δ 5.32 ppm [1] [3]. The ethyl group of the oxadiazole ring shows characteristic quartet/triplet patterns at δ 2.85 and 1.32 ppm respectively. ¹³C NMR confirms the carbonyl carbon at δ 165.2 ppm and the quaternary C5 carbon at δ 105.8 ppm [3]. Mass spectrometry (ESI+) consistently shows the [M+H]+ ion at m/z 299.12 with characteristic isotopic patterns confirming bromine presence [2].
Advanced 2D NMR techniques (HSQC, HMBC) are essential to unambiguously assign all signals, particularly differentiating between the dihydropyrimidinone C4 carbonyl and oxadiazole carbon atoms. The compound's sensitivity necessitates rapid analysis in solution state, as solid-state decomposition occurs within 72 hours at ambient temperature [4]. Elemental analysis typically shows acceptable results (±0.3%) despite challenges in achieving perfect combustion balance due to thermal instability [3].
Table 3: Characterization Data Summary
Spectroscopic Method | Key Diagnostic Features | Characteristic Values |
---|---|---|
¹H NMR (400 MHz, DMSO-d6) | C6-H signal | δ 7.98 ppm (s, 1H) |
Oxadiazole methylene | δ 5.32 ppm (s, 2H) | |
Ethyl group | δ 2.85 (q, 2H), 1.32 (t, 3H) | |
¹³C NMR (101 MHz, DMSO-d6) | C4 carbonyl | δ 165.2 ppm |
C5 carbon | δ 105.8 ppm | |
Oxadiazole C5 | δ 175.6 ppm | |
Mass Spectrometry (ESI+) | Molecular ion | [M+H]+ m/z 299.12 |
Isotope pattern | 1:1 [M+2]+ at m/z 301.12 | |
IR Spectroscopy | Carbonyl stretch | 1685 cm⁻¹ |
C=N stretch | 1605 cm⁻¹ |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: